Toxicity and Safety Data Sheet (SDS) Profiling for Ethyl N-(4-aminocyclohexyl)carbamate: A Technical Guide for Drug Development
Toxicity and Safety Data Sheet (SDS) Profiling for Ethyl N-(4-aminocyclohexyl)carbamate: A Technical Guide for Drug Development
Executive Summary
Ethyl N-(4-aminocyclohexyl)carbamate (also indexed as ethyl (4-aminocyclohexyl)carbamate) is a critical bifunctional synthon widely utilized in the synthesis of peptidomimetics, targeted therapeutics, and advanced polymeric materials[1]. Featuring both a nucleophilic primary amine and a chemically stable carbamate moiety, it offers precise regiocontrol during complex multi-step syntheses. However, this dual functionality presents unique toxicological challenges. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic toxicology, and standardized Safety Data Sheet (SDS) parameters, alongside a self-validating experimental workflow for in vitro safety profiling.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of ethyl N-(4-aminocyclohexyl)carbamate is the first step in predicting its biological behavior and environmental fate. The presence of the lipophilic cyclohexyl ring enhances membrane permeability, while the primary amine dictates its basicity and local reactivity[1].
Table 1: Physicochemical Properties
| Parameter | Value / Description | Analytical Significance |
| Chemical Name | Ethyl (4-aminocyclohexyl)carbamate | IUPAC standard nomenclature[1]. |
| CAS Registry Number | 850787-22-3 | Unique identifier for regulatory tracking[1]. |
| Molecular Formula | C9H18N2O2 | Indicates a moderate degree of saturation[1]. |
| Molecular Weight | 186.25 g/mol | Favorable for Lipinski’s Rule of 5 (high bioavailability)[1]. |
| Structural Features | Primary amine, aliphatic carbamate | Bifunctional; susceptible to pH-dependent protonation. |
Mechanistic Toxicology & Pharmacokinetics
The toxicological profile of ethyl N-(4-aminocyclohexyl)carbamate is driven by the independent and synergistic effects of its two functional groups.
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The Amine Moiety (Local Toxicity): The primary aliphatic amine is a strong nucleophile and localized base. Upon contact with biological tissues (e.g., the stratum corneum or ocular mucosa), it can saponify epidermal lipids and disrupt cellular membranes, leading to acute irritation and localized necrosis[2].
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The Carbamate Moiety (Systemic Toxicity): While aryl carbamates are potent acetylcholinesterase (AChE) inhibitors, aliphatic carbamates like this compound exhibit significantly lower affinity for the AChE active site. Instead, systemic toxicity is primarily mediated by its metabolic degradation. Hepatic carboxylesterases hydrolyze the carbamate linkage, releasing 1,4-cyclohexanediamine (a known sensitizer and irritant), ethanol, and carbon dioxide[3].
Metabolic hydrolysis pathway of ethyl (4-aminocyclohexyl)carbamate.
Standardized Safety Data Sheet (SDS) Parameters
Based on aggregated Global Harmonized System (GHS) data for CAS 850787-22-3, the compound requires strict engineering controls and personal protective equipment (PPE) during handling[2][3].
Table 2: GHS Classification and Handling Protocols
| Hazard Class | GHS Codes | Mechanistic Rationale & Required Action |
| Acute Toxicity (Oral) | H302 : Harmful if swallowed | Rationale : Rapid GI absorption due to low MW. Action : Do not eat/drink in workspaces (P270). |
| Skin Corrosion/Irritation | H315 : Causes skin irritation | Rationale : Amine-mediated lipid disruption[2]. Action : Wear nitrile gloves and lab coat (P280). |
| Serious Eye Damage | H319 : Causes serious eye irritation | Rationale : High risk of corneal opacity upon contact[2]. Action : Use tight-fitting safety goggles (P305+P351+P338). |
| Respiratory Toxicity | H335 : May cause respiratory irritation | Rationale : Inhalation of fine powders irritates mucosal linings[2]. Action : Handle exclusively in a Class II fume hood (P261). |
Experimental Methodology: Self-Validating Cytotoxicity Profiling
To accurately establish the
Why a dual-assay system? Relying solely on metabolic assays (like MTT) can yield false positives if the compound merely slows cell division (cytostatic) rather than killing the cells (cytotoxic). By pairing MTT with an LDH (Lactate Dehydrogenase) release assay, we create a self-validating loop: true cytotoxicity is only confirmed when a drop in metabolic activity (MTT) perfectly correlates with a loss of membrane integrity (LDH release).
Protocol: High-Throughput HepG2 Toxicity Screening
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Reagent Preparation (Vehicle Control):
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Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.
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Causality: Anhydrous DMSO is critical; any moisture will initiate premature hydrolysis of the carbamate linkage, skewing the toxicity data toward the diamine metabolite rather than the parent compound.
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Cell Seeding & Model Selection:
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Seed HepG2 (human hepatocellular carcinoma) cells at
cells/well in a 96-well plate. Incubate for 24 hours at 37°C. -
Causality: HepG2 cells are selected because they retain endogenous basal levels of xenobiotic-metabolizing enzymes (like carboxylesterases), allowing us to capture the toxicity of both the parent compound and its metabolites.
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Dose Titration:
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Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is strictly capped at 0.1% v/v.
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Causality: Exceeding 0.1% DMSO induces baseline solvent toxicity, which confounds the specific toxicity of the test compound and invalidates the NOAEL calculation.
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Orthogonal Assays (48h Post-Exposure):
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MTT Assay: Add MTT reagent to the cell monolayer to measure mitochondrial reductase activity.
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LDH Assay: Sample the supernatant to quantify LDH enzyme release.
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Causality: If MTT signal decreases but LDH remains at baseline, the compound is merely cytostatic. If LDH spikes concurrently, the compound is actively rupturing cell membranes (cytotoxic).
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Dual-assay in vitro cytotoxicity screening workflow for safety profiling.
